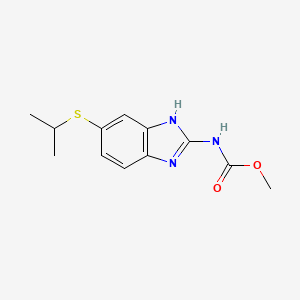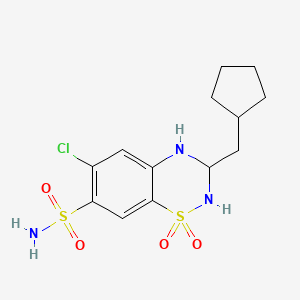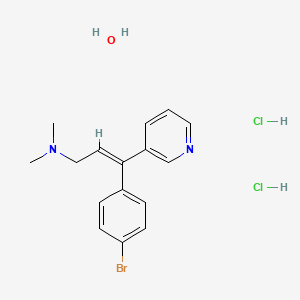
Zimelidine dihydrochloride monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zimelidine dihydrochloride monohydrate is a selective serotonin reuptake inhibitor (SSRI) that was one of the first antidepressants of its kind to be marketed. It is a pyridylallylamine, structurally distinct from other antidepressants . Zimelidine was developed in the late 1970s and early 1980s by Arvid Carlsson, working for the Swedish company Astra AB . It was discovered following a search for drugs with structures similar to brompheniramine, an antihistamine with antidepressant activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zimelidine dihydrochloride monohydrate is synthesized through a series of chemical reactions starting from brompheniramine . The synthetic route involves the formation of a pyridylallylamine structure, which is then converted into the dihydrochloride monohydrate form . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in the laboratory synthesis . The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zimelidine dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding reduced forms .
Wissenschaftliche Forschungsanwendungen
Zimelidine dihydrochloride monohydrate has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of zimelidine dihydrochloride monohydrate involves the inhibition of serotonin reuptake from the synaptic cleft . This increases the concentration of serotonin in the synaptic cleft, enhancing its effects on postsynaptic receptors . The compound does not act on postsynaptic receptors directly . The primary molecular target is the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluvoxamine: Another SSRI that succeeded zimelidine after its withdrawal.
Fluoxetine: Also derived from an antihistamine, it is another SSRI that followed zimelidine.
Brompheniramine: The parent compound from which zimelidine was derived.
Uniqueness
Zimelidine dihydrochloride monohydrate is unique in its structural composition as a pyridylallylamine, which sets it apart from other SSRIs that are typically based on different chemical structures . Its development marked a significant milestone in the history of antidepressant drugs, paving the way for the development of other SSRIs .
Eigenschaften
Molekularformel |
C16H21BrCl2N2O |
|---|---|
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9+;;; |
InChI-Schlüssel |
WFUAVXYXJOQWAZ-FCVRRRHYSA-N |
Isomerische SMILES |
CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.O.Cl.Cl |
Kanonische SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


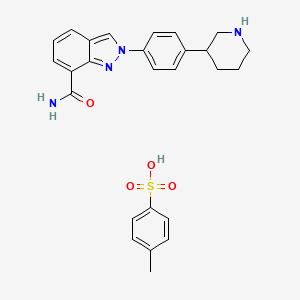
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B10762439.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)
![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)
![2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate](/img/structure/B10762470.png)
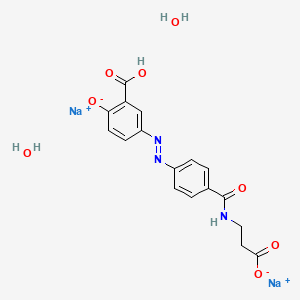

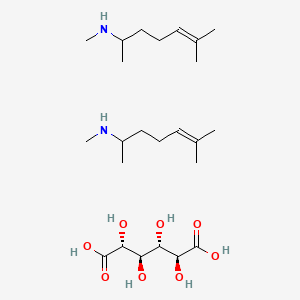
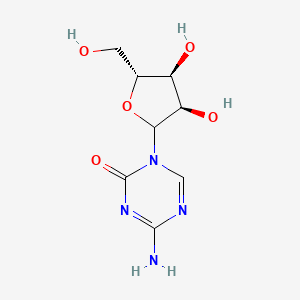
![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)
